2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . The structure of this compound features a chromen (coumarin) core with a phenyl group at the 3-position and a furan-2-carboxylate moiety at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate typically involves the following steps:
Formation of the Chromen Core: The chromen core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Furan-2-carboxylate Moiety: The final step involves the esterification of the chromen core with furan-2-carboxylic acid under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the furan moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Due to its potential anticancer activity, it is studied for its therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate involves its interaction with various molecular targets:
Antimicrobial Activity: The compound disrupts bacterial cell membranes and inhibits essential enzymes.
Antioxidant Activity: It scavenges free radicals and prevents oxidative damage to cells.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-methyl-6-nitro-2-oxo-2H-chromen-7-yl-2-(4-(4-fluorophenyl)-6-phenyl-2H-1,3-thiazin-2-yl-amino)acetate: This compound also features a chromen core and exhibits similar biological activities.
7-hydroxy-4-methylcoumarin: Another coumarin derivative with notable antimicrobial and antioxidant properties.
Uniqueness
2-oxo-3-phenyl-2H-chromen-7-yl furan-2-carboxylate is unique due to the presence of both the phenyl and furan-2-carboxylate groups, which contribute to its distinct chemical reactivity and biological activities .
Properties
IUPAC Name |
(2-oxo-3-phenylchromen-7-yl) furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O5/c21-19-16(13-5-2-1-3-6-13)11-14-8-9-15(12-18(14)25-19)24-20(22)17-7-4-10-23-17/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRSCNLAOVVPTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CO4)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.